molecular formula C14H13BrN2O2 B7461893 2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide

2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide

Cat. No. B7461893
M. Wt: 321.17 g/mol
InChI Key: CQQNORUXFWVTLK-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides, which are known for their various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. In animal models, it has been found to reduce inflammation and pain, as well as inhibit tumor growth. In addition, this compound has been reported to have antioxidant activity, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further study. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may affect its suitability as a drug candidate.

Future Directions

There are several future directions for the study of 2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide. One direction is to further investigate its mechanism of action, particularly its effects on COX-2 and apoptosis in cancer cells. Another direction is to explore its potential as a drug candidate, including its toxicity and pharmacokinetics. In addition, this compound may have applications in other fields, such as agriculture and environmental science, which could be explored in future studies.
Conclusion
2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide is a promising compound with potential applications in the field of medicine. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.

Synthesis Methods

The synthesis of 2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylpyridine-2-amine to give the desired compound. This synthesis method has been reported in the literature, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide has been studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, this compound has been found to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This suggests that it may have potential as a chemotherapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-9-4-3-7-16-13(9)17-14(18)11-8-10(19-2)5-6-12(11)15/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQNORUXFWVTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(3-methylpyridin-2-yl)benzamide

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